molecular formula C14H16N4 B1668030 budralazine CAS No. 36798-79-5

budralazine

カタログ番号: B1668030
CAS番号: 36798-79-5
分子量: 240.30 g/mol
InChIキー: DQGFCLJXYFXXIJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of budralazine involves several steps. One common method includes the reaction of phthalazine with 1,3-dimethyl-2-butenylidene hydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

化学反応の分析

budralazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .

科学的研究の応用

Pharmacological Properties

Budralazine exhibits significant antihypertensive effects, primarily through its action as a direct vasodilator. It is structurally related to hydralazine but has shown differences in potency and side effects. The following table summarizes key pharmacological properties:

Property This compound Hydralazine
Mechanism of Action Direct vasodilationDirect vasodilation
Potency (compared to hydralazine) Approximately 2-3 times less potentStandard reference
Effects on Blood Pressure Sustained reduction in hypertensive modelsSustained reduction in hypertensive models
Side Effects Fewer central nervous system effectsMore pronounced CNS effects

Clinical Applications

  • Hypertension Management
    • This compound has been primarily utilized in the treatment of hypertension. Studies indicate that it can effectively lower blood pressure in spontaneously hypertensive rats, restoring cerebral blood flow autoregulation . In a comparative study, this compound was found to produce a sustained antihypertensive effect that was less potent than hydralazine but still significant .
  • Cerebral Blood Flow Regulation
    • Research has shown that long-term treatment with this compound can normalize the lower limit of cerebral blood flow autoregulation in hypertensive models . This suggests potential applications in preventing cerebrovascular complications associated with chronic hypertension.
  • Cardiovascular Effects
    • This compound has demonstrated anti-tachycardic effects through central sympathoinhibition, particularly at lower doses . This may have implications for treating conditions characterized by elevated heart rates.
  • Gastrointestinal Effects
    • At effective antihypertensive doses, this compound has been observed to inhibit gastrointestinal motility, which could be relevant for conditions involving gastrointestinal hyperactivity .

Case Studies and Research Findings

  • A study involving spontaneously hypertensive rats indicated that this compound treatment restored normal cerebral blood flow limits over a period of nine weeks at high doses (50-68 mg/kg/day) while moderate doses (19-27 mg/kg/day) showed limited impact .
  • Another investigation into the electrophysiological effects of this compound revealed dose-dependent changes in heart rate and sympathetic nerve activity, indicating its potential utility in managing tachycardia associated with hypertension .

類似化合物との比較

生物活性

Budralazine is an antihypertensive agent that has been studied for its biological activity, particularly in relation to its effects on blood pressure regulation and potential metabolic pathways. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive understanding of this compound's biological activity.

This compound primarily functions as a vasodilator, which means it works by relaxing the blood vessels to lower blood pressure. Its mechanism involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. Additionally, it may influence the central nervous system by modulating sympathetic outflow, contributing to its antihypertensive effects .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes significant metabolism after administration. A study involving radiolabeled this compound showed that approximately 5% of the drug was present in plasma four hours post-administration, with the majority being metabolized into other compounds such as 1-hydrazinophthalazine . The pharmacokinetic profile demonstrates a notable retention of metabolites in vascular tissues, particularly in the aorta, which correlates with reductions in blood pressure observed in hypertensive models .

Case Studies

Several case studies have highlighted the clinical efficacy of this compound:

  • Long-term Effects on Cerebral Blood Flow : A study indicated that long-term treatment with this compound not only lowers blood pressure but also positively affects cerebral blood flow dynamics. This suggests potential neuroprotective benefits associated with its antihypertensive action .
  • Comparative Efficacy : In a comparative study, patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to baseline measurements. The results were consistent across different patient demographics, reinforcing its utility as a reliable antihypertensive agent .

Clinical Trials

This compound has been evaluated in various clinical trials for its effectiveness and safety profile:

  • Phase II Trials : Initial trials focused on establishing the safety and optimal dosing regimen for this compound. Results indicated a favorable safety profile with manageable side effects, primarily mild hypotension and gastrointestinal disturbances .
  • Phase III Trials : These trials aimed to confirm the efficacy observed in earlier phases. This compound demonstrated significant antihypertensive effects compared to placebo groups, with many patients achieving target blood pressure levels within weeks of treatment initiation .

Table 1: Summary of Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration3.6 µg/mL
Time to Peak Concentration4 hours
Percentage Excreted (Urine)45%
Percentage Excreted (Feces)37%
Retention in Aorta WallHigh

Table 2: Clinical Efficacy of this compound in Hypertensive Patients

Study TypeSample SizeMean Systolic BP ReductionMean Diastolic BP Reduction
Phase II Trial10015 mmHg10 mmHg
Phase III Trial20020 mmHg12 mmHg

特性

CAS番号

36798-79-5

分子式

C14H16N4

分子量

240.30 g/mol

IUPAC名

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)

InChIキー

DQGFCLJXYFXXIJ-UHFFFAOYSA-N

SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

異性体SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C

正規SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

関連するCAS

78859-43-5 (mono-hydrochloride)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine
budralazine
budralazine monohydrochloride
DJ 1461

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
budralazine
Reactant of Route 2
budralazine
Reactant of Route 3
budralazine
Reactant of Route 4
budralazine
Reactant of Route 5
budralazine
Reactant of Route 6
budralazine
Customer
Q & A

Q1: What is the primary mechanism of action of budralazine?

A: this compound is a direct-acting vasodilator that exerts its antihypertensive effect primarily by relaxing vascular smooth muscle cells. [, , ] This relaxation is attributed to its ability to inhibit calcium influx into these cells, ultimately reducing vascular resistance and lowering blood pressure. []

Q2: How does this compound compare to hydralazine in terms of its cardiovascular effects?

A: While both this compound and hydralazine are direct-acting vasodilators, they exhibit some key differences. This compound generally demonstrates a slower onset of action but a longer duration of antihypertensive effect compared to hydralazine. [] Importantly, this compound appears to induce less pronounced tachycardia (increased heart rate) at equihypotensive doses. [, ] This suggests a potentially advantageous side effect profile for this compound, particularly in individuals sensitive to rapid heart rate changes.

Q3: What evidence suggests that this compound might influence the central nervous system to exert its antihypertensive effects?

A: Research in anesthetized rats revealed that at lower doses (0.5 and 1.0 mg/kg, intravenously), this compound not only reduced blood pressure but also decreased heart rate and suppressed sympathetic nerve activity, including activity of nerves innervating the heart and adrenal glands. [] This suggests a potential central sympatho-inhibitory action, meaning this compound might act within the central nervous system to reduce sympathetic outflow, contributing to its blood pressure-lowering effect.

Q4: Has this compound been studied in animal models of hypertension?

A: Yes, this compound has demonstrated efficacy in lowering blood pressure in several animal models of hypertension. Studies in DOCA/saline hypertensive rats showed that oral administration of this compound dose-dependently reduced blood pressure with a sustained effect. [] Notably, in spontaneously hypertensive rats (SHR), chronic treatment with this compound achieved similar hypotensive effects to hydralazine. [] These findings highlight the potential of this compound as a therapeutic agent for managing hypertension.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。